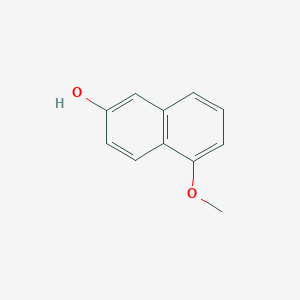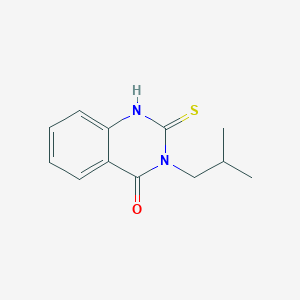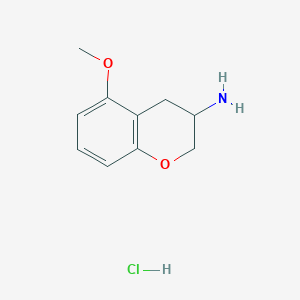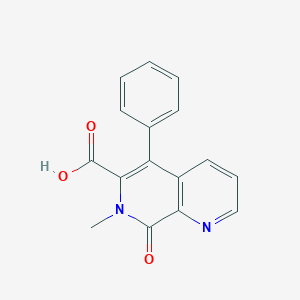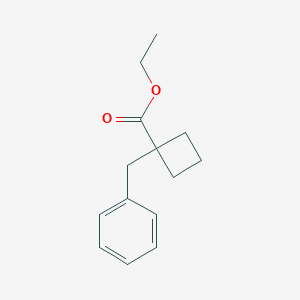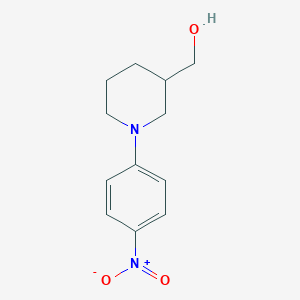
(1-(4-Nitrophenyl)piperidin-3-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(1-(4-Nitrophenyl)piperidin-3-yl)methanol” is a chemical compound with the CAS Number: 166438-83-1. It has a molecular weight of 236.27 and its IUPAC name is [1-(4-nitrophenyl)-3-piperidinyl]methanol . It is a solid substance stored at room temperature .
Molecular Structure Analysis
The molecular formula of “(1-(4-Nitrophenyl)piperidin-3-yl)methanol” is C12H16N2O3 . The InChI Code is 1S/C12H16N2O3/c15-9-10-2-1-7-13(8-10)11-3-5-12(6-4-11)14(16)17/h3-6,10,15H,1-2,7-9H2 .Physical And Chemical Properties Analysis
“(1-(4-Nitrophenyl)piperidin-3-yl)methanol” has a density of 1.2±0.1 g/cm3, a boiling point of 428.7±20.0 °C at 760 mmHg, and a flash point of 213.0±21.8 °C . It has 5 H bond acceptors, 1 H bond donor, and 3 freely rotating bonds .Wissenschaftliche Forschungsanwendungen
-
Pharmaceutical Research
- Application : Some structurally similar 1, 4-disubstituted piperidines have been studied for their potential as antimalarial drugs .
- Method : These compounds were evaluated against cultured chloroquine-sensitive and resistant strains of Plasmodium falciparum by in vitro parasite growth inhibition .
- Results : Some of the compounds showed high activity and selectivity for the parasite, suggesting potential for further development as antimalarial drugs .
-
Chemical Synthesis
- Application : Tertiary amines similar to “(1-(4-Nitrophenyl)piperidin-3-yl)methanol” can be oxidized to lactams, which are key intermediates in the synthesis of certain pharmaceuticals .
- Method : This oxidation process uses inexpensive sodium chlorite as an oxidant .
- Results : This method provides a novel process for constructing lactams in certain pharmaceutical compounds .
-
Chemical Storage
-
Antimalarial Research
- Application : Some structurally similar 1, 4-disubstituted piperidines have shown promise as potential antimalarial drugs .
- Method : These compounds were tested against resistant strains of Plasmodium falciparum .
- Results : Some of the compounds showed high selectivity for the parasite, suggesting potential for further development as antimalarial drugs .
-
Pharmaceutical Synthesis
- Application : Tertiary amines similar to “(1-(4-Nitrophenyl)piperidin-3-yl)methanol” can be used in the synthesis of apixaban, a medication used to treat and prevent blood clots .
- Method : This process involves the oxidation of tertiary amines to lactams using sodium chlorite as an oxidant .
- Results : This method provides a novel process for constructing lactams in certain pharmaceutical compounds .
Safety And Hazards
The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Eigenschaften
IUPAC Name |
[1-(4-nitrophenyl)piperidin-3-yl]methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c15-9-10-2-1-7-13(8-10)11-3-5-12(6-4-11)14(16)17/h3-6,10,15H,1-2,7-9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHESWKCVPRIYLS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=CC=C(C=C2)[N+](=O)[O-])CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80593248 |
Source


|
| Record name | [1-(4-Nitrophenyl)piperidin-3-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80593248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-(4-Nitrophenyl)piperidin-3-yl)methanol | |
CAS RN |
166438-83-1 |
Source


|
| Record name | [1-(4-Nitrophenyl)piperidin-3-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80593248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

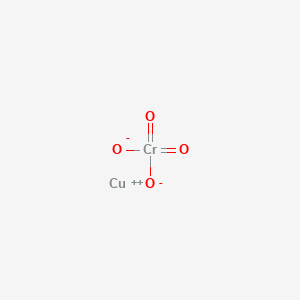
![(3aS,5aR,5bR,7aS,11aS,11bR,13aR,13bR)-5a,5b,8,8,11a,13b-hexamethyl-2,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a-tetradecahydro-1H-cyclopenta[a]chrysen-3-one](/img/structure/B169114.png)
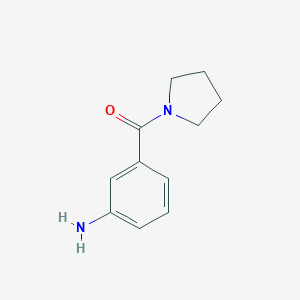
![6-(Pyridin-3-yl)imidazo[2,1-b]thiazole-5-carbaldehyde](/img/structure/B169128.png)
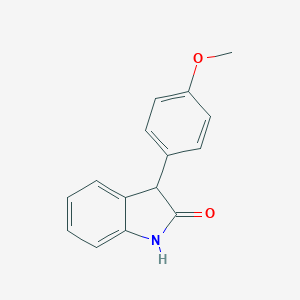
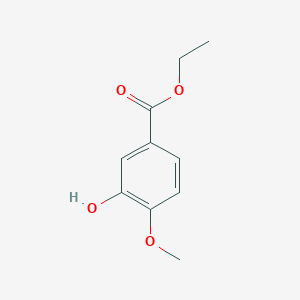
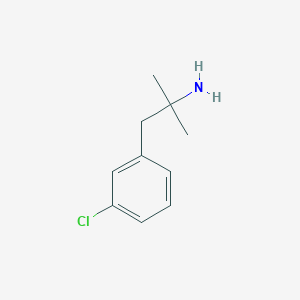
![5-Methylimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B169138.png)
